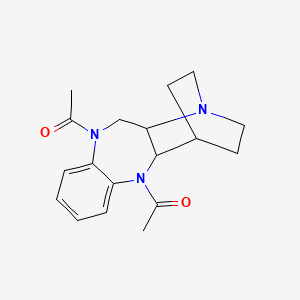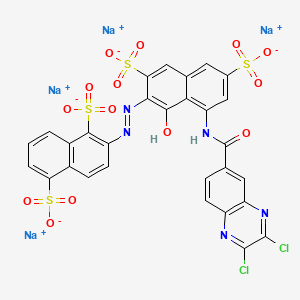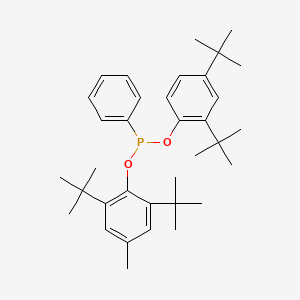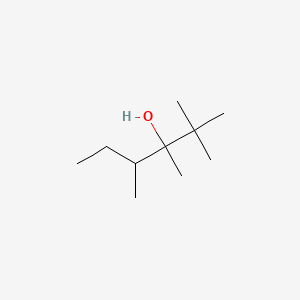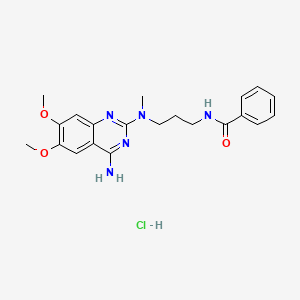![molecular formula C29H66O11Si4 B14468468 Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- CAS No. 70776-64-6](/img/structure/B14468468.png)
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is a complex organosilicon compound. It belongs to the class of cyclic siloxanes, which are known for their unique structural properties and versatile applications in various fields, including materials science, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- typically involves the reaction of silane precursors with appropriate alkoxy groups under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and high yield of the compound. The industrial methods are optimized to minimize waste and energy consumption, making the process more sustainable.
化学反应分析
Types of Reactions
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals.
科学研究应用
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
作用机制
The mechanism of action of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The alkoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and functionality.
相似化合物的比较
Similar Compounds
Cyclotetrasiloxane: Another cyclic siloxane with four silicon atoms in the ring.
Cyclopentasiloxane: Contains five silicon atoms in the ring and is used in similar applications.
Uniqueness
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is unique due to its specific alkoxy substitutions, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications where other cyclic siloxanes may not perform as effectively.
属性
CAS 编号 |
70776-64-6 |
|---|---|
分子式 |
C29H66O11Si4 |
分子量 |
703.2 g/mol |
IUPAC 名称 |
tributan-2-yl [2,4,4,6-tetra(butan-2-yloxy)-6-methyl-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate |
InChI |
InChI=1S/C29H66O11Si4/c1-16-23(8)30-41(15)37-43(34-27(12)20-5,35-28(13)21-6)40-44(38-41,36-29(14)22-7)39-42(31-24(9)17-2,32-25(10)18-3)33-26(11)19-4/h23-29H,16-22H2,1-15H3 |
InChI 键 |
SLFRQASMXKIYIU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


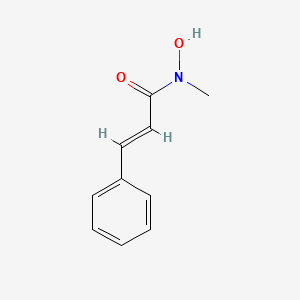
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
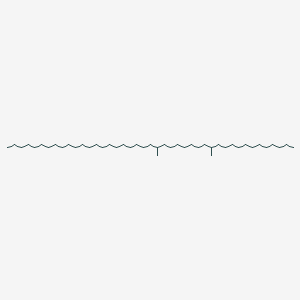
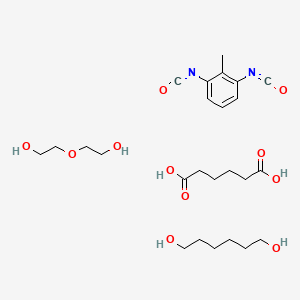
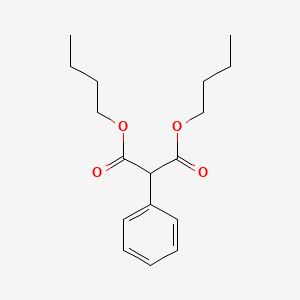
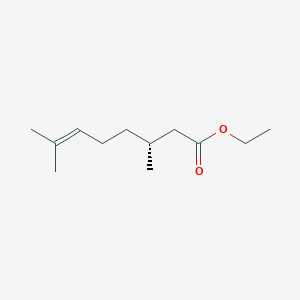
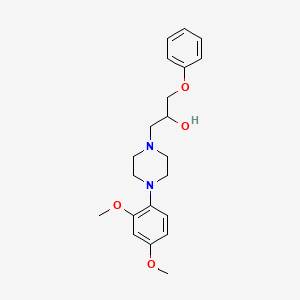
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
